Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, introduction of the thienyl and methylphenylthio groups, and the final esterification to obtain the ethyl ester derivative. Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) and various electrophiles .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbonyl group or to hydrogenate the double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenylthio group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and the phenylthio group play crucial roles in its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-[2-(4-methylphenylthio)acetylamino]-4-(2-thienyl)-2,3-dihydrothiophene-3-carboxylate include other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenylthio and thienyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C20H21NO3S3 |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]-4-thiophen-2-yl-2,3-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C20H21NO3S3/c1-3-24-20(23)18-15(16-5-4-10-25-16)11-27-19(18)21-17(22)12-26-14-8-6-13(2)7-9-14/h4-11,18-19H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
XPDNGMJBUVLLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(SC=C1C2=CC=CS2)NC(=O)CSC3=CC=C(C=C3)C |
Origin of Product |
United States |
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